Nitric Oxide

Beschreibung

Eigenschaften

IUPAC Name |

nitric oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/NO/c1-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUXSHHQAYIFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

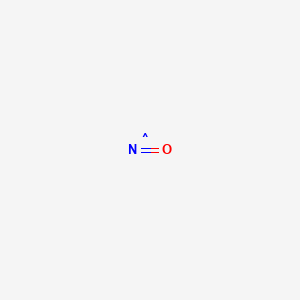

[N]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NO | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | nitric oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Nitric_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020938 | |

| Record name | Nitric oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

30.006 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nitric oxide appears as a colorless gas. Noncombustible but accelerates the burning of combustible material. Vapors heavier than air. Very toxic by inhalation and skin absorption. Heating the containers may cause them to rupture violently and rocket., Colorless gas. (Note: Shipped as a nonliquefied compressed gas.) [NIOSH] NO is converted to NO2 spontaneously in air. [ACGIH], Liquid, COLOURLESS COMPRESSED GAS., Colorless gas., Colorless gas. [Note: Shipped as a nonliquefied compressed gas.] | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/169 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Nitric oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/20 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

-241.1 °F at 760 mmHg (EPA, 1998), -151.74 °C, -151.8 °C, -241 °F | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric Oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/20 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

5 % (NIOSH, 2023), 7.38 ml/ 100 ml water at 0 °C; 4.6 ml/ 100 ml water at 20 °C; 2.37 ml/ 100 ml water at 60 °C, 3.4 CC/100 CC SULFURIC ACID, 26.6 CC/100 CC ALCOHOL, SOL IN CARBON DISULFIDE, IRON SULFATE, Solubility in water, ml/100ml at 0 °C: 7.4, 5% | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric Oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Nitric oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.27 at -238.36 °F (EPA, 1998) - Denser than water; will sink, 1.27 AT -150.2 °C, LIQ, 1.27 at -238.36 °, 1.04(relative gas density) | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/20 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.04 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.04 (AIR= 1), Relative vapor density (air = 1): 1.04, 1.04 | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/20 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

26000 mmHg at 68 °F (EPA, 1998), 45600 MM HG AT -94.8 °C, 34.2 atm | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | NITRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | NITRIC OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/20 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

COLORLESS GAS; BLUE LIQ, BLUISH-WHITE SNOW WHEN SOLID, Brown at high concn in air | |

CAS No. |

10102-43-9 | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nitric Oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitric oxide | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/nitric-oxide-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Nitrogen oxide (NO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitric oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitrogen monoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.233 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NITRIC OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31C4KY9ESH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NITRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitric oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/20 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-262.5 °F (EPA, 1998), -163.6 °C, -263 °F | |

| Record name | NITRIC OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1192 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitric Oxide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NITRIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1246 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Nitric oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003378 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | NITRIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1311 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | NITRIC OXIDE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/20 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Nitric oxide | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0448.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

A Technical Guide to Nitric Oxide Synthase Isoforms: Structure, Function, and Therapeutic Targeting

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a pleiotropic signaling molecule with profound implications in physiology and pathology. This gaseous transmitter regulates a vast array of biological processes, from vascular homeostasis and neurotransmission to immune responses. The synthesis of NO is meticulously controlled by a family of enzymes known as this compound Synthases (NOS). These enzymes catalyze the conversion of L-arginine to L-citrulline, producing NO in a five-electron oxidation reaction.[1]

In mammals, three distinct isoforms of NOS have been identified, each encoded by a separate gene: neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3).[1][2] While they all produce NO, their unique structural features, cellular and subcellular localizations, regulatory mechanisms, and kinetic properties dictate their specialized roles. Understanding these isoform-specific characteristics is paramount for developing targeted therapeutic strategies that can selectively modulate NO production in various disease states, such as neurodegenerative disorders, inflammatory conditions, and cardiovascular diseases.

This technical guide provides an in-depth exploration of the three NOS isoforms, presenting their core molecular features, signaling pathways, and comparative kinetics. It further details common experimental protocols for their study, offering a comprehensive resource for professionals in biomedical research and drug development.

Chapter 1: The this compound Synthase Isoforms

All NOS isoforms are complex homodimeric proteins that function as bidomain enzymes.[2] Each monomer consists of a C-terminal reductase domain and an N-terminal oxygenase domain, linked by a calmodulin (CaM) binding motif.[3] The reductase domain houses binding sites for NADPH, Flavin Adenine Dinucleotide (FAD), and Flavin Mononucleotide (FMN) and shares homology with cytochrome P450 reductase.[3] The oxygenase domain contains binding sites for the substrate L-arginine, the cofactor tetrahydrobiopterin (B1682763) (BH4), and a prosthetic heme group.[2] Electron transfer from NADPH in the reductase domain of one monomer to the heme in the oxygenase domain of the other is a critical step for catalysis and is regulated by CaM binding.[2]

Neuronal this compound Synthase (nNOS or NOS1)

Structure and Localization: nNOS (approx. 160 kDa) is primarily expressed in the central and peripheral nervous systems.[4][5] A unique feature of nNOS is its N-terminal PDZ domain, which facilitates protein-protein interactions, anchoring the enzyme to specific subcellular locations, such as postsynaptic densities through its interaction with Post-Synaptic Density protein 95 (PSD-95).[2] This precise localization is crucial for its role in synaptic signaling.

Function: As a neurotransmitter, nNOS-derived NO is involved in synaptic plasticity, learning, and memory. In the central nervous system, it mediates the long-term regulation of synaptic transmission.[2] In the periphery, it functions in smooth muscle relaxation and vasodilation via nitrergic nerves, playing a key role in processes like penile erection.[2]

Regulation: nNOS is a Ca²⁺/calmodulin-dependent enzyme.[2][6] Its activity is triggered by an influx of Ca²⁺ into the neuron, often following the activation of N-methyl-D-aspartate (NMDA) receptors.[4] The binding of the Ca²⁺/CaM complex initiates the flow of electrons required for NO synthesis, resulting in rapid, transient bursts of NO production.[7]

Inducible this compound Synthase (iNOS or NOS2)

Structure and Localization: iNOS (approx. 130 kDa) is largely cytosolic and, unlike its counterparts, is not typically present in resting cells.[4][5] Its expression is induced in various cell types, most notably macrophages and immune cells, in response to inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines (e.g., IFN-γ, TNF-α).[2][6]

Function: Once expressed, iNOS produces large, sustained amounts of NO (nanomolar range) that serve as a key component of the innate immune response.[4] This high-output NO has cytostatic and cytotoxic effects on pathogens and tumor cells.[2] However, the prolonged and excessive production of NO by iNOS is also implicated in the pathophysiology of chronic inflammatory diseases and septic shock.[2]

Regulation: The primary regulation of iNOS is at the transcriptional level, involving transcription factors like NF-κB and STAT1.[6] A key distinction is its regulation by calmodulin. iNOS binds CaM with such high affinity that it remains active even at basal intracellular Ca²⁺ concentrations, rendering its activity essentially Ca²⁺-independent once the protein is expressed.[2][6]

Endothelial this compound Synthase (eNOS or NOS3)

Structure and Localization: eNOS (approx. 135 kDa) is predominantly expressed in vascular endothelial cells.[4][5] It possesses a unique N-terminal sequence that undergoes dual fatty acylation (myristoylation and palmitoylation), which targets the enzyme to the caveolae of the plasma membrane and the Golgi apparatus.[4][8]

Function: eNOS is the primary source of NO in the vasculature, where it plays a critical role in maintaining cardiovascular health.[2] eNOS-derived NO diffuses to adjacent smooth muscle cells, causing vasodilation and regulating blood pressure.[2] It also possesses anti-atherosclerotic properties, including the inhibition of platelet aggregation, leukocyte adhesion, and smooth muscle cell proliferation.[4]

Regulation: Like nNOS, eNOS is a Ca²⁺/calmodulin-dependent enzyme, activated by stimuli that increase intracellular Ca²⁺, such as acetylcholine (B1216132) and bradykinin. Its activity is also regulated by mechanical forces, specifically the shear stress exerted by blood flow.[4] Furthermore, eNOS activity is modulated by post-translational modifications, including phosphorylation by the kinase Akt, which can enhance its activity in a Ca²⁺-independent manner.[2]

Chapter 2: Signaling Pathways

The activation of each NOS isoform is governed by distinct signaling cascades, leading to specific physiological outcomes.

nNOS Signaling Pathway

In the central nervous system, a primary pathway for nNOS activation is initiated by glutamatergic neurotransmission.

Caption: nNOS activation pathway in a postsynaptic neuron.

iNOS Signaling Pathway

The expression of iNOS is a hallmark of the inflammatory response in cells like macrophages, triggered by pathogen-associated molecular patterns (PAMPs) or pro-inflammatory cytokines.

Caption: Transcriptional induction and activity of iNOS in a macrophage.

eNOS Signaling Pathway

In endothelial cells, eNOS is activated by both chemical agonists and mechanical forces, leading to vasodilation.

Caption: Dual activation pathways of eNOS in an endothelial cell.

Chapter 3: Comparative Analysis

While all isoforms catalyze the same fundamental reaction, their functional differences are rooted in distinct kinetic properties and sensitivities to inhibitors.

Summary of Isoform Properties

| Feature | nNOS (NOS1) | iNOS (NOS2) | eNOS (NOS3) |

| Molecular Mass | ~160 kDa[4][5] | ~130 kDa[4][5] | ~135 kDa[4][5] |

| Primary Location | Neurons (CNS, PNS)[2] | Macrophages, immune cells[2] | Endothelial cells[2] |

| Subcellular Locus | Cytosol, Postsynaptic Density | Cytosol | Plasma membrane (caveolae), Golgi[4][8] |

| Expression | Constitutive[6] | Inducible (by cytokines, LPS)[6] | Constitutive[6] |

| Regulation | Ca²⁺/Calmodulin dependent[2][6] | Transcriptional; Ca²⁺-independent[2][6] | Ca²⁺/Calmodulin dependent; Shear stress; Phosphorylation[2] |

| NO Output | Low, pulsatile (picomolar)[4][7] | High, sustained (nanomolar)[4] | Low, transient (picomolar)[4] |

| Primary Function | Neurotransmission, synaptic plasticity[2] | Immune defense, inflammation[2] | Vasodilation, cardiovascular protection[2] |

Comparative Kinetic Parameters

The Michaelis constant (Kₘ) for the substrate L-arginine reflects the affinity of the enzyme for its substrate. While values can vary based on experimental conditions, general ranges highlight isoform differences.

| Parameter | nNOS | iNOS | eNOS |

| Kₘ for L-Arginine (µM) | 1.3 - 14[9] | 2.2 - 32[9] | 0.9 - 5.0[9] |

| Kₘ for O₂ (µM) | High (less sensitive to low O₂)[10] | Low (more sensitive to low O₂)[10] | Intermediate[10] |

| Vₘₐₓ (Activity Rate) | High catalytic speed[7][11] | Slower catalytic turnover per molecule, but high output due to massive expression | Slower, sustained activity[7] |

Note: Kₘ values are compiled ranges from multiple species (human, murine, rat, bovine) and experimental systems, leading to variability.[9]

Comparative Inhibitor Sensitivity

Developing isoform-selective inhibitors is a major goal in pharmacology. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key metrics for comparing inhibitor potency and selectivity.

| Inhibitor | nNOS | iNOS | eNOS | Selectivity Profile |

| L-NAME | Kᵢ: 15 nM (bovine)[12] | Kᵢ: 4.4 µM (murine)[12] | Kᵢ: 39 nM (human)[12] | Non-selective, potent on n/eNOS |

| L-NMMA | IC₅₀: 4.1 µM | IC₅₀: ~10-20 µM | IC₅₀: ~5-10 µM | Non-selective |

| 7-Nitroindazole (7-NI) | IC₅₀: 0.47 µM (rat)[2] | IC₅₀: 91 µM (murine)[2] | IC₅₀: 0.7 µM (bovine)[2] | Preferential for nNOS |

| 3-Br-7-Nitroindazole | IC₅₀: 0.17 µM (rat)[7] | IC₅₀: 0.29 µM (rat)[7] | IC₅₀: 0.86 µM (bovine)[7] | Potent nNOS/iNOS inhibitor |

| S-Ethylisothiourea | IC₅₀: ~100-200 nM | IC₅₀: 160 nM (human) | IC₅₀: 1300 nM (human) | Potent, relatively iNOS-selective |

| 1400W | IC₅₀: > 100 µM | Kᵢ: 7 nM | IC₅₀: > 100 µM | Highly selective for iNOS |

Note: Values can vary significantly based on species, whether the full-length enzyme or an oxygenase domain is used, and assay conditions.

Chapter 4: Experimental Methodologies

Accurate assessment of NOS activity and expression is fundamental to research in this field. This chapter details common protocols for key assays.

Measurement of NOS Activity: Griess Assay

This colorimetric assay indirectly measures NOS activity by quantifying nitrite (B80452) (NO₂⁻), a stable and oxidized product of NO. It is well-suited for samples from cell culture media.

Principle: NO produced by NOS is rapidly oxidized to nitrite and nitrate (B79036). Nitrate can be reduced to nitrite. The total nitrite is then detected by the Griess reaction, where it reacts with sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine (NED) to form a colored azo dye, which is measured spectrophotometrically at ~540 nm.

Detailed Protocol:

-

Sample Collection: Collect cell culture supernatant. If samples contain high protein concentrations (e.g., serum), deproteinize using a 10 kDa MW cut-off filter or zinc sulfate (B86663) precipitation.

-

Nitrate Reduction (Optional but Recommended): To measure total NO production (nitrite + nitrate), nitrate must be converted to nitrite. Incubate 50 µL of sample with nitrate reductase and its cofactor (e.g., NADPH) for 30 minutes at 37°C.

-

Standard Curve Preparation: Prepare a standard curve using sodium nitrite (e.g., 0-100 µM) in the same medium as the samples.

-

Griess Reaction:

-

Pipette 50-100 µL of standards and samples into a 96-well plate.

-

Add 50 µL of Sulfanilamide solution (e.g., 1% in 5% phosphoric acid) to each well.

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of NED solution (e.g., 0.1% in water) to each well.

-

Incubate for another 5-10 minutes at room temperature, protected from light. A magenta color will develop.

-

-

Measurement: Read the absorbance at 520-550 nm within 30 minutes using a microplate reader.

-

Calculation: Determine the nitrite concentration in samples by interpolating from the standard curve.

Caption: Experimental workflow for the Griess Assay.

Measurement of NOS Activity: L-Citrulline Conversion Assay

This radiometric assay is a more direct and highly specific method for measuring NOS activity in tissue homogenates or with purified enzymes.

Principle: The assay measures the stoichiometric conversion of radiolabeled L-arginine (e.g., L-[³H]arginine or L-[¹⁴C]arginine) to radiolabeled L-citrulline. The positively charged L-arginine is separated from the neutral L-citrulline using a cation-exchange resin (e.g., Dowex 50W), and the radioactivity of the eluted L-citrulline is quantified by liquid scintillation counting.

Detailed Protocol:

-

Sample Preparation: Homogenize tissues or cells in an appropriate buffer (e.g., HEPES with protease inhibitors). Centrifuge to obtain a clear lysate (supernatant). Determine protein concentration.

-

Reaction Cocktail Preparation: Prepare a reaction mix containing assay buffer, NADPH, Ca²⁺, calmodulin (for cNOS), required cofactors (FAD, FMN, BH4), and radiolabeled L-arginine. Keep on ice.

-

Assay Initiation:

-

Add 25-50 µg of lysate protein to a microcentrifuge tube.

-

For background control, add a NOS inhibitor (e.g., L-NAME) to a parallel set of tubes.

-

Initiate the reaction by adding the reaction cocktail.

-

-

Incubation: Incubate the reaction tubes for 15-60 minutes at 37°C. Incubation time depends on the expected enzyme activity.

-

Reaction Termination: Stop the reaction by adding a stop buffer (e.g., HEPES buffer with EDTA to chelate Ca²⁺).

-

Separation:

-

Prepare small columns with a cation-exchange resin (e.g., Dowex 50WX-8, Na⁺ form).

-

Apply the entire reaction mixture to the column.

-

The positively charged L-[³H]arginine binds to the resin, while the neutral L-[³H]citrulline flows through.

-

-

Quantification: Collect the eluate containing L-[³H]citrulline into a scintillation vial, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Calculation: Calculate specific NOS activity (e.g., in pmol citrulline/min/mg protein) after subtracting the background counts from the inhibitor-treated samples.

Detection of NOS Isoforms: Western Blot

Western blotting allows for the identification and semi-quantification of specific NOS isoform proteins in a complex sample based on their molecular weight.

Detailed Protocol:

-

Protein Extraction: Prepare protein lysates from cells or tissues using a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Determine protein concentration (e.g., BCA assay).

-

SDS-PAGE: Denature 20-50 µg of protein per lane by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using electroblotting (wet or semi-dry transfer).

-

Blocking: Block non-specific binding sites on the membrane by incubating it in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with Tween-20 (TBST)) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the NOS isoform of interest (e.g., anti-nNOS, anti-iNOS, or anti-eNOS) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

Final Washes: Repeat the washing step (Step 6) to remove unbound secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane. The HRP enzyme catalyzes a reaction that produces light.

-

Imaging: Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film. The target protein will appear as a band at its specific molecular weight.

Localization of NOS Isoforms: Immunohistochemistry (IHC)

IHC is used to visualize the distribution and localization of a specific NOS isoform within a tissue section.

Detailed Protocol:

-

Tissue Preparation: Fix the tissue (e.g., with 4% paraformaldehyde), embed it in paraffin (B1166041), and cut thin sections (4-5 µm) onto microscope slides. For some antibodies, frozen sections may be required.

-

Deparaffinization and Rehydration: If using paraffin-embedded tissue, remove the paraffin with xylene and rehydrate the sections through a graded series of ethanol (B145695) washes.

-

Antigen Retrieval: Unmask the antigenic sites, often by heating the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

-

Permeabilization & Blocking: Permeabilize the tissue with a detergent (e.g., Triton X-100 in PBS) and block endogenous peroxidase activity (if using an HRP-based detection system) with hydrogen peroxide. Block non-specific antibody binding using a blocking serum (e.g., normal goat serum).

-

Primary Antibody Incubation: Apply the primary antibody specific to the target NOS isoform, diluted in blocking buffer, and incubate (e.g., for several hours at room temperature or overnight at 4°C).

-

Washing: Wash slides with buffer (e.g., PBS) to remove unbound primary antibody.

-

Secondary Antibody & Detection:

-

Apply a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex (ABC method).

-

Alternatively, use a polymer-based detection system with an HRP-conjugated secondary antibody.

-

-

Chromogen Application: Add a chromogen substrate, such as 3,3'-diaminobenzidine (B165653) (DAB), which is converted by HRP into a brown, insoluble precipitate at the site of the antigen.

-

Counterstaining: Lightly stain the tissue with a counterstain (e.g., hematoxylin) to visualize cell nuclei and provide anatomical context.

-

Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and permanently mount with a coverslip.

-

Microscopy: Visualize the stained tissue section under a light microscope. The brown precipitate indicates the location of the target NOS isoform.

Conclusion and Future Perspectives

The three this compound synthase isoforms—nNOS, iNOS, and eNOS—are distinct in their regulation, localization, and kinetics, enabling them to orchestrate the diverse and specific roles of this compound throughout the body. While nNOS and eNOS produce low, transient levels of NO for signaling in the nervous and cardiovascular systems, iNOS generates a high-output, sustained flux of NO as a potent weapon in the immune arsenal.

For researchers and drug development professionals, a deep, mechanistic understanding of these differences is critical. The development of isoform-selective inhibitors continues to be a major objective, holding therapeutic promise for a wide range of disorders. Highly selective iNOS inhibitors could offer new treatments for chronic inflammatory diseases and sepsis, while selective nNOS inhibitors may provide neuroprotection in conditions like stroke and neurodegeneration without the cardiovascular side effects associated with non-selective NOS inhibition. Conversely, strategies to enhance eNOS activity are actively being pursued for the treatment of hypertension and atherosclerosis.

The continued application of the robust experimental methodologies detailed in this guide, coupled with advances in structural biology and kinetic modeling, will undoubtedly fuel further discoveries. Future research will likely focus on the nuanced roles of post-translational modifications, the complexities of NOS protein-protein interaction networks, and the development of novel therapeutic modalities that can precisely titrate the activity of specific NOS isoforms, thereby harnessing the full therapeutic potential of this compound signaling.

References

- 1. This compound synthase - Wikipedia [en.wikipedia.org]

- 2. This compound synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound synthases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Frontiers | Metabolism via Arginase or this compound Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]

- 5. Real-time visualization of distinct this compound generation of this compound synthase isoforms in single cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insights into human eNOS, nNOS and iNOS structures and medicinal indications from statistical analyses of their interactions with bound compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arginine-Based Inhibitors of this compound Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differences in three kinetic parameters underpin the unique catalytic profiles of nitric-oxide synthases I, II, and III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparison of neuronal and endothelial isoforms of this compound synthase in stably transfected HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparison of methods for analyzing kinetic data from mechanism-based enzyme inactivation: Application to this compound synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. unimedizin-mainz.de [unimedizin-mainz.de]

The Enzymatic Synthesis of Nitric Oxide from L-Arginine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a simple diatomic molecule, is a critical signaling molecule in a vast array of physiological and pathophysiological processes.[1][2] Its production is catalyzed by a family of enzymes known as this compound synthases (NOS), which convert the amino acid L-arginine into NO and L-citrulline.[3][4] This technical guide provides an in-depth overview of the enzymatic synthesis of this compound, focusing on the core biochemistry, kinetic properties of the NOS isoforms, and detailed experimental protocols relevant to researchers in academia and the pharmaceutical industry.

The this compound Synthase (NOS) Family of Enzymes

There are three main isoforms of NOS, each encoded by a distinct gene and exhibiting unique regulatory properties and tissue distribution.[5][6]

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, nNOS plays a crucial role in neurotransmission and synaptic plasticity.[5] Its activity is regulated by calcium and calmodulin.[7]

-

Inducible NOS (iNOS or NOS2): Unlike the other isoforms, iNOS expression is induced by immunological stimuli such as cytokines and microbial products.[5][6] Once expressed, it produces large, sustained amounts of NO as part of the immune response.[5]

-

Endothelial NOS (eNOS or NOS3): Predominantly located in the vascular endothelium, eNOS is responsible for the production of NO that regulates vascular tone, blood pressure, and platelet aggregation.[5][8] Similar to nNOS, its activity is dependent on calcium and calmodulin.[7]

The Enzymatic Reaction

All three NOS isoforms catalyze a complex five-electron oxidation of one of the guanidino nitrogens of L-arginine.[6] The overall reaction is a two-step process:

-

Hydroxylation of L-arginine: L-arginine is first hydroxylated to form the intermediate Nω-hydroxy-L-arginine (NOHA).[7]

-

Oxidation of NOHA: NOHA is then oxidized to yield this compound and L-citrulline.[7]

The reaction requires molecular oxygen (O₂) and reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) as co-substrates.[5] Additionally, several cofactors are essential for NOS activity, including flavin adenine dinucleotide (FAD), flavin mononucleotide (FMN), heme, and (6R)-5,6,7,8-tetrahydrobiopterin (BH4).[5] Calmodulin is a key regulatory protein for nNOS and eNOS.[7]

The overall stoichiometry of the reaction is:

2 L-arginine + 3 NADPH + 3 H⁺ + 4 O₂ ⇌ 2 L-citrulline + 2 this compound + 4 H₂O + 3 NADP⁺[6]

Quantitative Data

The kinetic parameters of the NOS isoforms can vary depending on the species, experimental conditions, and whether the enzyme is in a purified or cellular context. The following tables summarize some of the reported quantitative data.

| Parameter | nNOS (neuronal) | iNOS (inducible) | eNOS (endothelial) | Reference(s) |

| Subunit Molecular Weight | ~160 kDa | ~130 kDa | ~135 kDa | [5] |

| Optimal pH | 7.0 - 7.5 | ~7.4 | ~7.4 | [9] |

| Optimal Temperature | 37°C (in many assays) | 37°C (in many assays) | 37°C (in many assays) | [10][11] |

| Ca²⁺ Dependence | Yes (EC₅₀: 200-400 nM) | No (binds CaM at <40 nM Ca²⁺) | Yes (EC₅₀: 200-400 nM) | [7] |

| Substrate/Cofactor | Parameter | nNOS | iNOS | eNOS | Reference(s) |

| L-Arginine | Kₘ (µM) | 1.5 - 14 | 2.2 - 32 | 0.9 - 5.0 | [12] |

| Vₘₐₓ (nmol/min/mg) | 180 (at 45°C) | 54 (at 40°C) | 192 | [10][13] | |

| kcat (s⁻¹) | ~2.5 | ~1.6 | ~1.1 | ||

| NADPH | Kₘ (µM) | ~1 | ~4 | ~0.5 | |

| Vₘₐₓ (nmol/min/mg) | Varies | Varies | Varies | ||

| kcat (s⁻¹) | Varies | Varies | Varies |

Note: Kinetic values, especially Vₘₐₓ and kcat, can show significant variation in the literature due to different assay conditions and enzyme preparations. The values presented here are representative examples.

Signaling Pathways

This compound produced by NOS isoforms initiates a variety of signaling cascades. One of the most well-characterized pathways is the activation of soluble guanylate cyclase (sGC).

Experimental Protocols

Purification of Recombinant His-tagged NOS Isoforms from E. coli

This protocol provides a general framework for the purification of His-tagged NOS isoforms. Optimization may be required for each specific isoform and expression construct.

1. Cell Lysis

-

Resuspend the frozen E. coli cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, 1 mM PMSF, and a protease inhibitor cocktail). Use approximately 5 mL of buffer per gram of cell paste.

-

Lyse the cells by sonication on ice. Perform short bursts (e.g., 30 seconds) followed by cooling periods to prevent overheating.

-

Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Carefully collect the supernatant, which contains the soluble His-tagged NOS.

2. Affinity Chromatography

-

Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic Acid) affinity column with Lysis Buffer.

-

Load the clarified cell lysate onto the column.

-

Wash the column extensively with Wash Buffer (Lysis Buffer containing 20 mM imidazole) to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

Elute the His-tagged NOS from the column using Elution Buffer (Lysis Buffer containing 250 mM imidazole). Collect fractions.

3. Buffer Exchange and Storage

-

Identify the fractions containing the purified NOS by SDS-PAGE and Coomassie blue staining.

-

Pool the pure fractions and perform buffer exchange into a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

-

Determine the protein concentration using a method such as the Bradford assay.

-

Aliquot the purified enzyme, flash-freeze in liquid nitrogen, and store at -80°C.

Measurement of NOS Activity: The Griess Assay

The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown products, nitrite (B80452) (NO₂⁻) and nitrate (B79036) (NO₃⁻).

1. Reagents

-

Griess Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

-

Griess Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) in water.

-

Nitrate Reductase and its necessary cofactors (if measuring total NOx).

-

Sodium nitrite standard solutions (for generating a standard curve).

2. Procedure

-

Sample Preparation: Collect the experimental samples (e.g., cell culture supernatant, tissue homogenate). If necessary, deproteinize the samples.

-

Nitrate Reduction (Optional): To measure total NOx (nitrite + nitrate), incubate the samples with nitrate reductase and its cofactors according to the manufacturer's instructions to convert nitrate to nitrite.

-

Standard Curve: Prepare a series of sodium nitrite standards of known concentrations in the same buffer as the samples.

-

Griess Reaction: a. To 100 µL of each standard and sample in a 96-well plate, add 50 µL of Griess Reagent A. b. Incubate for 5-10 minutes at room temperature, protected from light. c. Add 50 µL of Griess Reagent B. d. Incubate for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Measurement of NOS Activity: The Citrulline Assay

This assay measures the conversion of radiolabeled L-arginine to L-citrulline.

1. Reagents

-

[³H]-L-arginine or [¹⁴C]-L-arginine.

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, and other necessary cofactors).

-

Stop buffer (e.g., 20 mM sodium acetate, pH 5.5, containing 2 mM EDTA).

-

Dowex AG 50W-X8 resin (Na⁺ form), equilibrated in water.

2. Procedure

-

Prepare a reaction mixture containing the reaction buffer, NOS enzyme (or cell/tissue lysate), and all necessary cofactors except the radiolabeled substrate.

-

Initiate the reaction by adding [³H]-L-arginine or [¹⁴C]-L-arginine.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the Stop buffer.

-

Apply the reaction mixture to a column containing the Dowex resin. The positively charged [³H]-L-arginine will bind to the resin, while the neutral [³H]-L-citrulline will pass through.

-

Collect the eluate containing the [³H]-L-citrulline.

-

Quantify the amount of radioactivity in the eluate using a scintillation counter.

-

Calculate the NOS activity based on the amount of radiolabeled citrulline produced.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for assessing NOS activity.

Conclusion

The enzymatic synthesis of this compound by NOS isoforms is a fundamental biological process with far-reaching implications in health and disease. A thorough understanding of the underlying biochemistry, kinetics, and regulatory mechanisms is paramount for researchers and drug development professionals. This technical guide provides a solid foundation of knowledge and practical experimental protocols to aid in the investigation of this critical signaling pathway.

References

- 1. Phosphorylation Controls Endothelial Nitric-oxide Synthase by Regulating Its Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carboxyl terminus of inducible this compound synthase. Contribution to NADPH binding and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism and Kinetics of Inducible this compound Synthase Auto-S-Nitrosation and Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound synthase - Wikipedia [en.wikipedia.org]

- 7. pnas.org [pnas.org]

- 8. Endothelial NOS - Wikipedia [en.wikipedia.org]

- 9. Interaction of the endothelial this compound synthase with the CAT-1 arginine transporter enhances NO release by a mechanism not involving arginine transport - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. Arginine-Based Inhibitors of this compound Synthase: Therapeutic Potential and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Thermodynamic Characterization of Five Key Kinetic Parameters that Define Neuronal this compound Synthase Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

A Deep Dive into Non-Enzymatic Nitric Oxide Production: Pathways, Protocols, and Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO), a pleiotropic signaling molecule, plays a critical role in a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response. While the enzymatic production of NO by this compound synthases (NOS) has been extensively studied, a growing body of evidence highlights the significance of non-enzymatic pathways in generating this crucial molecule. These alternative routes, often prominent under specific physiological conditions such as hypoxia and acidosis, offer a complementary mechanism for NO homeostasis and represent a promising area for therapeutic intervention.

This technical guide provides a comprehensive overview of the core non-enzymatic pathways of this compound production. It is designed to equip researchers, scientists, and drug development professionals with a thorough understanding of the underlying chemical mechanisms, detailed experimental protocols for their investigation, and insights into the downstream signaling cascades initiated by non-enzymatically generated NO.

Core Non-Enzymatic Pathways of this compound Production

Two primary non-enzymatic pathways contribute to the endogenous production of this compound: the reduction of nitrite (B80452) and the decomposition of S-nitrosothiols.

The Nitrate-Nitrite-Nitric Oxide Pathway

This pathway involves the sequential reduction of nitrate (B79036) (NO₃⁻) to nitrite (NO₂⁻) and then to this compound. It is particularly significant as a source of NO in environments where NOS activity is limited, such as in hypoxic or acidic conditions.[1]

Mechanism:

-

Dietary Nitrate to Salivary Nitrite: Dietary nitrate, abundant in green leafy vegetables, is absorbed in the upper gastrointestinal tract and concentrates in the salivary glands.[2] Commensal bacteria on the dorsal surface of the tongue reduce this nitrate to nitrite.

-

Nitrite Reduction in the Stomach: Swallowed saliva delivers nitrite to the acidic environment of the stomach, where it is protonated to form nitrous acid (HNO₂). This unstable intermediate can then decompose to generate various nitrogen oxides, including this compound.

-

Systemic Nitrite Reduction: A portion of the nitrite is absorbed into the circulation and can be reduced to NO in various tissues and the bloodstream, a process enhanced by hypoxia and acidosis.[1][3] This reduction can be facilitated by several molecules, including deoxygenated hemoglobin, myoglobin, xanthine (B1682287) oxidase, and ascorbate (B8700270) (Vitamin C).[4]

Factors Influencing the Nitrate-Nitrite-NO Pathway:

-

pH: The reduction of nitrite to NO is highly pH-dependent, with acidic conditions significantly accelerating the reaction rate.[5][6] A one-unit decrease in pH from 7.0 to 6.0 can increase NO generation by approximately 12- to 13-fold in liver and heart tissues, respectively.[1]

-

Reducing Agents: Ascorbate acts as a potent reducing agent, directly converting nitrite to this compound.[7][8] This reaction is also pH-dependent, with enhanced NO production at lower pH values.[8]

-

Oxygen Tension: Hypoxia promotes the reduction of nitrite to NO, making this pathway a crucial backup system for NO production during ischemic events.[3]

Quantitative Data on the Nitrate-Nitrite-NO Pathway

| Parameter | Value | Reference |

| Whole-body NO Production (NOS-dependent) | ~1000 µmol/day | [1][2] |

| Whole-body NO Production (Nitrate-Nitrite-NO pathway) | ~85-100 µmol/day (<10% of total) | [1][2][9] |

| Dietary Nitrate Conversion to Salivary Nitrite | ~5% of ingested nitrate | [1][2] |

| Increase in NO Generation with pH Decrease (pH 7.0 to 6.0) | ~12-fold (liver), ~13-fold (heart) | [1] |

| NO Generation Rate from Nitrite (10 µM) in Tissues | 73.2 pmol/s (liver), 46.8 pmol/s (heart) | [3] |

| Nitrite Conversion to NO with Ascorbate | 60-90% | [10] |

Decomposition of S-Nitrosothiols (RSNOs)

S-nitrosothiols are formed by the reaction of this compound with thiol groups and serve as endogenous reservoirs of NO. Their decomposition, releasing this compound, can occur through several mechanisms.[11]

Mechanisms of Decomposition:

-

Homolytic Cleavage (Thermolysis and Photolysis): The S-N bond in RSNOs is relatively weak and can be cleaved by heat or light to produce a thiyl radical and this compound.[11]

-

Catalysis by Transition Metal Ions: Copper ions (Cu⁺ and Cu²⁺) are potent catalysts for the decomposition of S-nitrosothiols to NO and the corresponding disulfide.[4][12][13] The reduced form, Cu⁺, is more effective.[11] Reducing agents like ascorbate can enhance this process by reducing Cu²⁺ to Cu⁺.[11]

-

Transnitrosation: The nitroso group can be transferred from one thiol to another, a process known as transnitrosation. This can lead to the formation of a less stable RSNO, which then rapidly decomposes to release NO.[11]

Quantitative Data on S-Nitrosothiol Decomposition

| Parameter | Value | Reference |

| Yield of NO from RSNO Decomposition (Oxygen Excluded) | >70% for some RSNOs | [4] |

| Rate Constant for GSNO reaction with Cu⁺(aq) | (9.4 ± 2.0) × 10⁷ dm³ mol⁻¹ s⁻¹ | [13] |

Experimental Protocols for Measuring Non-Enzymatic NO Production

Accurate quantification of non-enzymatically produced this compound and its precursors is crucial for understanding their physiological roles. Several well-established methods are available, each with its own advantages and limitations.

Chemiluminescence Detection of this compound

This is considered the most sensitive and specific method for the direct measurement of NO gas.[14][15]

Principle:

This compound reacts with ozone (O₃) to produce nitrogen dioxide in an excited state (NO₂). As NO₂ returns to its ground state, it emits light (chemiluminescence), and the intensity of this light is directly proportional to the NO concentration.[15][16]

Detailed Protocol:

-

System Setup:

-

Turn on the this compound analyzer (NOA) and allow it to stabilize according to the manufacturer's instructions.[14][17]

-